
Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a carbamate group, a thiazole ring, a piperazine ring, and a methoxyphenyl group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are typically used to analyze and confirm the structure of such compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carbamate group could potentially undergo hydrolysis, and the piperazine ring could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Therapeutic Potential
- Synthesis of Novel Heterocyclic Compounds: This compound has been used as a basis for synthesizing various heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
- Antimicrobial Activities of Triazole Derivatives: It's used in the synthesis of triazole derivatives that exhibit antimicrobial activities, indicating its potential in addressing microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antiproliferative Effects
- Antiproliferative Effect on Human Leukemic Cells: The compound demonstrates antiproliferative effects on human leukemic cells, suggesting its potential use in cancer treatment (Sharath Kumar, Hanumappa, Hegde, Narasimhamurthy, Raghavan, & Rangappa, 2014).
Synthesis of PPARpan Agonists
- Synthesis of PPARpan Agonist: Its synthesis has been described for developing potent PPARpan agonists, indicating its relevance in metabolic diseases (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).
COX Inhibitors and Anti-inflammatory Therapy
- COX2 Specific Inhibitors for Anti-Inflammatory Therapy: The compound has been found to have significant inhibition towards COX2, suggesting its use in developing specific inhibitors for anti-inflammatory therapy (Srinivas, Mohan, Baburajeev, Rangappa, Jagadish, Fuchs, Sukhorukov, Chandra, Mason, Sharath Kumar, Madegowda, Bender, Basappa, & Rangappa, 2015).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: The compound has been involved in the synthesis of thiazole and piperazin derivatives with noted antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl N-[4-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-25-15-5-3-4-14(11-15)21-6-8-22(9-7-21)16(23)10-13-12-27-17(19-13)20-18(24)26-2/h3-5,11-12H,6-10H2,1-2H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFNVBOBTMQPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2913246.png)

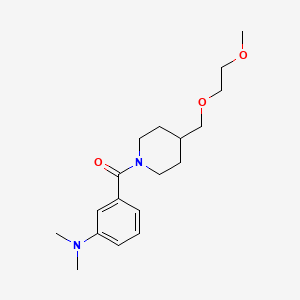
![(3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2913254.png)
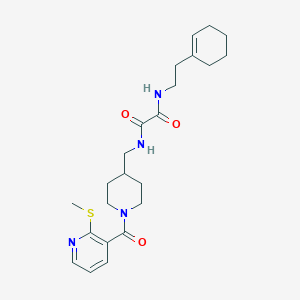

![4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2913258.png)

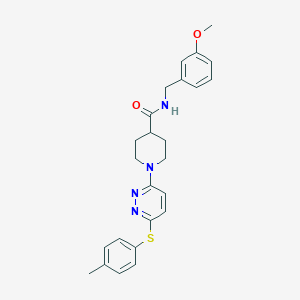
![N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2913261.png)
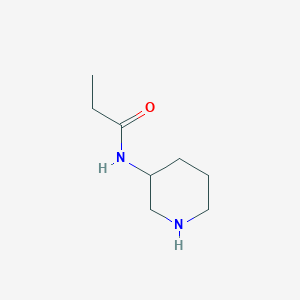
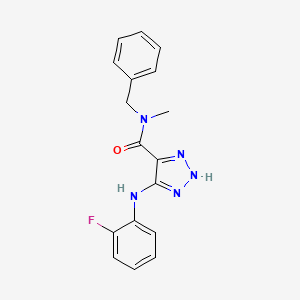
![3-[2-[3-(Dimethylamino)-2,4-dimethylphenyl]diazen-1-yl]-N,N,2,6-tetramethylaniline](/img/structure/B2913264.png)
